2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside
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Overview
Description
2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a cyclohexylethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside typically involves the catalytic hydrogenation of phenylethyl alcohol under pressure . Another method involves the hydrogenation of cyclohexyl acetate using Cu2Zn/Al2O3 catalysts . These methods ensure the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing advanced reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of green chemistry principles, such as oxidative esterification of primary alcohols, is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.
Scientific Research Applications
2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclohexylethoxy moiety may interact with hydrophobic regions of proteins and membranes, affecting their stability and activity .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexylethanol: A simpler compound with similar structural features but fewer hydroxyl groups.
Cyclohexylmethoxy: Another related compound with a cyclohexyl group attached to a methoxy moiety.
Uniqueness
2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside is unique due to its multiple hydroxyl groups and complex structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(2-cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O11/c21-8-11-13(23)14(24)16(26)20(29-11)31-18-12(9-22)30-19(17(27)15(18)25)28-7-6-10-4-2-1-3-5-10/h10-27H,1-9H2/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXPDNGQJSXOMW-OIIXUNCGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429518 |
Source
|
Record name | Cymal-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260804-65-7 |
Source
|
Record name | Cymal-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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